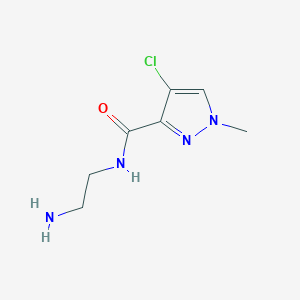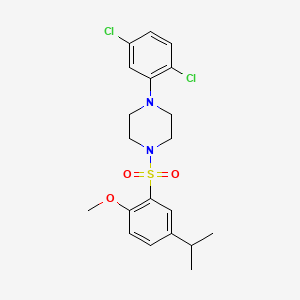
1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-4-((5-isopropyl-2-methoxyphenyl)sulfonyl)piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential use in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for investigating the role of the noradrenergic system in various physiological and behavioral processes.
Applications De Recherche Scientifique
Discovery and Bioactivity in HIV-1 Inhibition
Research into bis(heteroaryl)piperazines (BHAPs) has led to the discovery of novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds, through structural modifications and preclinical evaluations, have shown significant potency in inhibiting the HIV-1 virus, marking a critical step in antiretroviral drug development (Romero et al., 1994).
Synthesis and Antimicrobial Activities
The creation of new 1,2,4-triazole derivatives, including those with piperazine moieties, has been explored for their antimicrobial activities. Such compounds have demonstrated good to moderate activities against various microorganisms, showcasing their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were synthesized and characterized, revealing compounds with subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. These findings contribute to the understanding of adenosine receptor interactions and aid in the development of selective receptor antagonists (Borrmann et al., 2009).
Potential Therapeutic Agents
The synthesis of {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones has been reported, highlighting their considerable inhibitory activity against α-glucosidase enzyme and their evaluation for hemolytic and cytotoxic profiles. Such compounds offer insights into designing new therapeutic agents with specific enzymatic targets (Abbasi et al., 2019).
Electrochemical Analysis for Drug Detection
A simple and sensitive procedure was developed for the qualitative and quantitative analysis of phenylpiperazine-like stimulants in human hair, utilizing electrochemical methods. This approach offers a rapid and reliable technique for screening and quantifying these compounds in forensic toxicology (Barroso et al., 2010).
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S/c1-14(2)15-4-7-19(27-3)20(12-15)28(25,26)24-10-8-23(9-11-24)18-13-16(21)5-6-17(18)22/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDHPVRMCKANBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

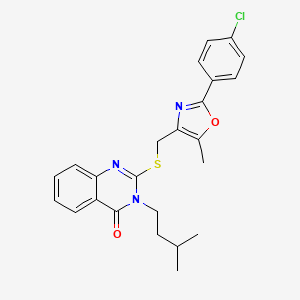



![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
![N-[4-Chloro-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2382221.png)
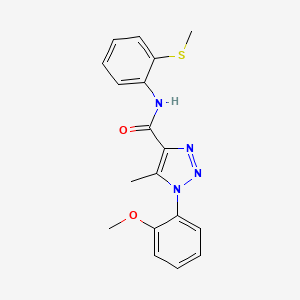

![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)
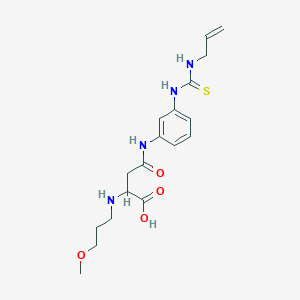

![5-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2382231.png)
